

# Introduction: The Strategic Importance of 5-Ethynyl-1H-indazole

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## Compound of Interest

Compound Name: **5-Ethynyl-1H-indazole**

Cat. No.: **B2786401**

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In the landscape of modern medicinal chemistry and materials science, the indazole scaffold is a privileged structure, recognized for its bioisosteric relationship with indole and its presence in numerous therapeutic agents.<sup>[1][2]</sup> The fusion of a benzene and pyrazole ring creates a unique electronic and steric environment, making it a cornerstone for the design of kinase inhibitors, anti-inflammatory agents, and various receptor modulators.<sup>[3]</sup>

The introduction of a terminal alkyne (ethynyl) group at the C5-position transforms the versatile indazole core into a highly strategic building block. The ethynyl moiety is not merely a structural component; it is a reactive handle of profound utility. It serves as a linchpin for carbon-carbon bond formation through Sonogashira cross-coupling reactions and as a key partner in the robust and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry."<sup>[1][4]</sup> This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical and chemical properties of **5-Ethynyl-1H-indazole**, detailed protocols for its synthesis, and a focused exploration of its key chemical transformations.

## Part 1: Molecular and Physicochemical Properties

**5-Ethynyl-1H-indazole** is a solid at room temperature.<sup>[5]</sup> While specific experimental data for its melting point and solubility are not widely reported in publicly available literature, its structural analogues suggest it possesses moderate solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with limited solubility in nonpolar hydrocarbon solvents and water.

## Core Compound Data

Property	Value	Source
IUPAC Name	5-ethynyl-1H-indazole	<a href="#">[5]</a>
CAS Number	403660-57-1	<a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub>	<a href="#">[5]</a>
Molecular Weight	142.16 g/mol	<a href="#">[5]</a>
Appearance	Solid	<a href="#">[5]</a>
Canonical SMILES	C#CC1=CC=C2NN=CC2=C1	<a href="#">[5]</a>

## Spectroscopic Characterization

Definitive characterization is essential for confirming the identity and purity of **5-Ethynyl-1H-indazole**. Below are the predicted and expected spectroscopic data based on the analysis of the parent indazole scaffold and known substituent effects.[\[6\]](#)[\[7\]](#)[\[8\]](#)

### 1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Rationale for Prediction: The predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are derived from the known spectra of 1H-indazole.[\[6\]](#) The introduction of the ethynyl group at C5 is expected to cause a downfield shift for the adjacent C4 and C6 protons and carbons due to its anisotropic effect and electron-withdrawing character. The quaternary alkyne carbons (C≡C) have characteristic shifts in the 70-90 ppm range.

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Predicted  $^1\text{H}$  NMR Data (400 MHz, DMSO- $\text{d}_6$ )

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Chemical Shift ( $\delta$ , ppm)	Assignment
~13.3 (br s, 1H)	N1-H
~8.20 (s, 1H)	C3-H
~8.05 (s, 1H)	C4-H
~7.70 (d, $J$ = 8.8 Hz, 1H)	C7-H
~7.55 (d, $J$ = 8.8 Hz, 1H)	C6-H
~4.25 (s, 1H)	C=C-H

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Predicted  $^{13}\text{C}$  NMR Data (100 MHz, DMSO- $\text{d}_6$ )

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Chemical Shift ( $\delta$ , ppm)	Assignment
~141.0	C7a
~135.0	C3
~128.5	C6
~125.0	C4
~122.0	C3a
~119.5	C5
~110.5	C7
~84.0	C=C-H
~80.0	C=C-H

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### 1.2.2. Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

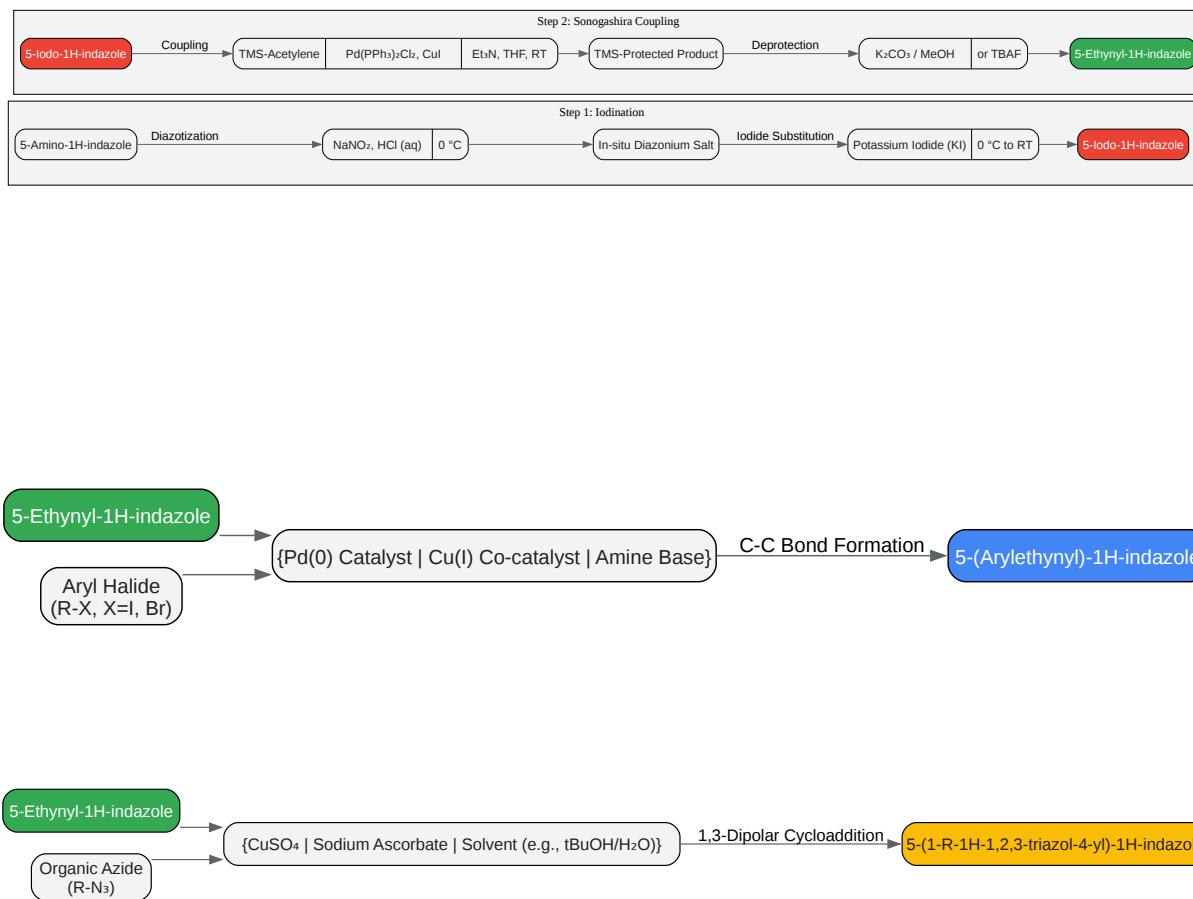
## Expected IR &amp; MS Data

Technique	Characteristic Peaks / Value
IR (KBr, $\text{cm}^{-1}$ )	~3300 (C≡C-H stretch), ~3150 (N-H stretch), ~2110 (C≡C stretch, weak), ~1620, 1500 (Aromatic C=C/C=N stretch)
High-Resolution MS	Calculated for $[\text{M}+\text{H}]^+$ ( $\text{C}_9\text{H}_7\text{N}_2^+$ ): 143.0604

## Part 2: Synthesis and Purification

The most reliable and common route to **5-Ethynyl-1H-indazole** involves a two-step sequence starting from a commercially available precursor, 5-amino-1H-indazole. The workflow involves:

- Diazotization and Iodination: Conversion of the C5-amino group to a diazonium salt, followed by substitution with iodide (a Sandmeyer-type reaction) to yield 5-iodo-1H-indazole.[9]
- Sonogashira Cross-Coupling: Palladium- and copper-catalyzed coupling of the 5-iodo-1H-indazole with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection of the silyl group.[4][10]



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